3-oxo-N-(2-phenylethyl)butanamide CAS number and molecular weight
3-oxo-N-(2-phenylethyl)butanamide CAS number and molecular weight
Technical Guide on 3-oxo-N-(2-phenylethyl)butanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-oxo-N-(2-phenylethyl)butanamide, a beta-keto amide of interest in chemical synthesis and potentially in medicinal chemistry. The document details its physicochemical properties, outlines a standard synthesis protocol with mechanistic insights, and discusses its known and potential applications. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and drug development, providing the necessary data and procedural knowledge to effectively utilize this compound.
Introduction
3-oxo-N-(2-phenylethyl)butanamide, also known as N-phenethylacetoacetamide, belongs to the versatile class of N-substituted acetamides. These compounds are characterized by an acetamide moiety linked to a substituent, in this case, a phenylethyl group. N-substituted acetamides are significant scaffolds in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer effects.[1][2] The core structure, featuring a reactive beta-keto group and an amide linkage, makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds and a candidate for biological screening.[3] This guide will focus specifically on the 2-phenylethyl derivative, providing detailed technical information for its scientific application.
Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in experimental settings, influencing everything from solvent selection to analytical characterization. The key identifiers and properties of 3-oxo-N-(2-phenylethyl)butanamide are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-oxo-N-(2-phenylethyl)butanamide | N/A |
| Synonyms | N-phenethylacetoacetamide | [4] |
| CAS Number | See Note Below | [5] |
| Molecular Formula | C₁₂H₁₅NO₂ | [5] |
| Molecular Weight | 205.25 g/mol | [5] |
| Appearance | Solid (predicted) | [6] |
Note on CAS Number: There appears to be ambiguity in publicly accessible databases regarding the specific CAS number for this exact isomer. While some commercial suppliers provide internal identifiers, a universally cited CAS number is not consistently reported. Researchers should verify the identity of their material using analytical methods like NMR and mass spectrometry. For comparison, the closely related compound 3-oxo-N-phenylbutanamide has the CAS number 102-01-2.[4][7][8]
Synthesis and Mechanism
The synthesis of N-substituted acetamides is typically achieved through the acylation of a primary amine.[6] For 3-oxo-N-(2-phenylethyl)butanamide, a common and effective method is the reaction between 2-phenylethanamine and an acetoacetylating agent like diketene or ethyl acetoacetate.
General Synthesis Protocol via Acylation
This protocol describes a representative synthesis.
Reagents and Materials:
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2-phenylethanamine
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Ethyl acetoacetate
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Toluene (or another suitable high-boiling-point, non-polar solvent)
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Dean-Stark apparatus (optional, for removal of ethanol)
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Heating mantle and magnetic stirrer
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Standard laboratory glassware for reaction and workup
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Silica gel for chromatography (if required)
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Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-phenylethanamine and ethyl acetoacetate in toluene.
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Heating and Reflux: Heat the mixture to reflux (approximately 110-120 °C). The reaction involves the nucleophilic attack of the amine on the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide and the elimination of ethanol.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The removal of ethanol as it is formed drives the reaction to completion. A Dean-Stark trap can be used for this purpose.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent (toluene) under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3-oxo-N-(2-phenylethyl)butanamide.
Mechanistic Considerations
The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-phenylethanamine attacks the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (⁻OEt) leaving group to form the stable amide bond. The process is favored by heating, which provides the necessary activation energy and helps remove the ethanol byproduct.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Biological Activity and Potential Applications
While specific biological data for 3-oxo-N-(2-phenylethyl)butanamide is not extensively reported in peer-reviewed literature, the broader class of N-phenylacetamide and related derivatives has been investigated for several therapeutic applications.
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Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that N-phenylacetamide derivatives can possess potent activity against various bacterial and fungal strains, including drug-resistant ones.[1][9] For example, certain thiazole-containing N-phenylacetamides have shown significant antibacterial activity against plant pathogens like Xanthomonas oryzae.[2][9] The mechanism for some of these derivatives is believed to involve disruption of the fungal plasma membrane.[1]
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Precursor for Heterocyclic Synthesis: The reactive 1,3-dicarbonyl moiety makes this compound a valuable building block in heterocyclic chemistry.[3] It can be used to synthesize a variety of structures, such as pyridines, thiophenes, and thiazoles, which are important pharmacophores in drug discovery.
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Analytical Reference Standard: Structurally similar compounds, such as 3-oxo-2-phenylbutanamide, are used as analytical reference standards and precursors in forensic chemistry, particularly in the synthesis of amphetamines.[10]
Conclusion
3-oxo-N-(2-phenylethyl)butanamide is a well-defined chemical entity with established synthetic routes. Its primary value for researchers lies in its role as a versatile synthetic intermediate for constructing more complex molecular architectures, particularly heterocyclic systems. While direct biological data is sparse, the known activities of related N-substituted acetamides suggest that it may be a worthwhile candidate for screening in antimicrobial and other therapeutic discovery programs. The protocols and data presented in this guide offer a solid foundation for professionals to incorporate this compound into their research and development workflows.
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ChemSrc. 2-methyl-3-oxo-N-(2-phenylethyl)butanamide. [Link]
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COCONUT. N-Phenethylacetamide. [Link]
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PubMed. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. [Link]
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